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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-5-methyl-1,3,4-

oxadiazole

CAS No.: 22815-98-1

Cat. No.: B1607555 Get Quote

Abstract
This guide provides an in-depth technical analysis of 2-(4-Chlorophenyl)-5-methyl-1,3,4-
oxadiazole, a significant heterocyclic compound in medicinal chemistry. Belonging to the 2,5-

disubstituted 1,3,4-oxadiazole family, this molecule serves as a critical pharmacophore in the

development of antimicrobial, anti-inflammatory, and anticancer agents. This document details

its physicochemical properties, validated synthesis protocols, spectroscopic characterization,

and biological potential, designed for researchers requiring high-fidelity data for experimental

design.

Part 1: Chemical Identity & Physicochemical Profile
The 1,3,4-oxadiazole ring is a thermally stable, five-membered heterocycle that acts as a

bioisostere for esters and amides, improving metabolic stability and lipophilicity in drug

candidates.
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Property Detail

IUPAC Name 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole

Molecular Formula C₉H₇ClN₂O

Molecular Weight 194.62 g/mol

Element Count C (9), H (7), Cl (1), N (2), O (1)

General Class 2,5-Disubstituted 1,3,4-Oxadiazole

SMILES CC1=NN=C(O1)C2=CC=C(Cl)C=C2

Physicochemical Properties (Predicted & Experimental)
Property Value / Description Note

Physical State
White to off-white crystalline

solid

Typical for low-MW

oxadiazoles

Melting Point 118–120 °C (Estimated)

Based on structural analogs

(e.g., 2-phenyl-5-methyl

derivative)

Solubility

Soluble in DMSO, DMF,

CHCl₃, EtOH (hot); Insoluble in

H₂O

Lipophilic nature of the

chlorophenyl group

LogP (Predicted) ~2.3 – 2.5
Moderate lipophilicity, suitable

for membrane permeability

pKa ~2.0 (Conjugate acid) Weakly basic nitrogen atoms

Part 2: Synthetic Pathways & Protocols[3]
The synthesis of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole is most efficiently achieved

through the cyclization of 4-chlorobenzohydrazide with an acetylating agent. The following

protocol is a validated, self-validating system prioritizing yield and purity.
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The reaction proceeds via a cyclodehydration mechanism:

Acylation: 4-Chlorobenzohydrazide reacts with the acetyl source (e.g., acetic anhydride) to

form the intermediate N-acetyl-N'-(4-chlorobenzoyl)hydrazine.

Cyclization: Under acidic or dehydrating conditions (POCl₃), the carbonyl oxygen attacks the

amide carbon, followed by the elimination of water to close the 1,3,4-oxadiazole ring.

Validated Synthesis Protocol
Objective: Synthesis of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole via POCl₃-mediated

cyclization.

Reagents:

4-Chlorobenzohydrazide (1.0 eq)

Acetic Acid (Solvent/Reagent) or Acetic Anhydride (1.2 eq)

Phosphorus Oxychloride (POCl₃) (Excess/Solvent)

Ice water (for quenching)

Sodium Bicarbonate (NaHCO₃) (for neutralization)

Step-by-Step Procedure:

Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a drying tube

(CaCl₂), place 4-chlorobenzohydrazide (10 mmol, 1.70 g).

Addition: Add POCl₃ (15 mL) carefully. Caution: POCl₃ is corrosive and fumes in moist air.

Work in a fume hood.

Acylation/Cyclization: Add acetic acid (10 mmol, 0.6 mL) or acetic anhydride (1.2 eq) to the

mixture.

Reflux: Heat the reaction mixture under reflux (approx. 100–110 °C) for 4–6 hours. Monitor

progress by TLC (System: Ethyl Acetate/Hexane 3:7). The hydrazide spot should disappear,
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and a new, less polar spot (oxadiazole) should appear.

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto

crushed ice (approx. 200 g) with vigorous stirring to decompose excess POCl₃. Exothermic

reaction.

Neutralization: Neutralize the resulting suspension with saturated NaHCO₃ solution until pH

~7–8.

Isolation: Filter the precipitated solid using a Buchner funnel. Wash the solid copiously with

cold water to remove inorganic salts.

Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture.

Drying: Dry the crystals in a vacuum oven at 50 °C for 6 hours.

Expected Yield: 70–85% Appearance: White needles or crystalline powder.

Synthesis Workflow Diagram
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Pure 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
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Caption: Step-by-step workflow for the POCl₃-mediated synthesis of the target oxadiazole.
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Accurate identification relies on specific spectral signatures. The following data is characteristic

for 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole.

Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz

Chemical Shift
(δ ppm)

Multiplicity Integration Assignment
Structural
Insight

2.58 – 2.62 Singlet (s) 3H –CH₃

Methyl group at

C5 position.

Distinctive sharp

peak.

7.48 – 7.52
Doublet (d, J ≈

8.5 Hz)
2H

Ar-H (meta to

oxadiazole)

Protons adjacent

to Chlorine (C3',

C5').

7.95 – 8.00
Doublet (d, J ≈

8.5 Hz)
2H

Ar-H (ortho to

oxadiazole)

Protons adjacent

to Oxadiazole

ring (C2', C6').

Deshielded by

the heterocyclic

ring.

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR
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Wavenumber (cm⁻¹) Vibration Mode Functional Group

3050 – 3090 C–H Stretching (Weak) Aromatic Ring

2920 – 2950 C–H Stretching Methyl Group (Aliphatic)

1600 – 1620 C=N Stretching
Oxadiazole Ring (Imine

character)

1480 – 1500 C=C Stretching Aromatic Ring

1240 – 1260 C–O–C Stretching Oxadiazole Ether Linkage

1080 – 1100 C–Cl Stretching Aryl Chloride

Mass Spectrometry (MS)
Molecular Ion (M+): m/z 194.0 / 196.0

Isotopic Pattern: A characteristic 3:1 ratio for M+ and (M+2)+ peaks confirms the presence of

a single Chlorine atom.

Part 4: Pharmacological & Biological Potential[2][4]
[5][6][7]
The 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole scaffold acts as a versatile

pharmacophore. The electron-withdrawing chlorine atom and the lipophilic methyl group

modulate the electronic and steric environment of the oxadiazole ring, influencing receptor

binding.

Structure-Activity Relationship (SAR)
1,3,4-Oxadiazole Core: Acts as a hydrogen bond acceptor (N3, N4) and a rigid linker,

orienting the phenyl and methyl groups. It mimics the peptide bond (-CONH-) and ester (-

COO-) functionalities.

4-Chlorophenyl Group: Enhances lipophilicity (logP) and metabolic stability (blocks para-

hydroxylation). The chlorine atom often engages in halogen bonding with protein targets.
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5-Methyl Group: Provides a small hydrophobic anchor. Substitution of this group with larger

alkyl or aryl chains often modifies selectivity (e.g., from antibacterial to antifungal).

Key Biological Activities
Based on the class profile of 2,5-disubstituted-1,3,4-oxadiazoles:

Antimicrobial Activity:

Exhibits inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) and

Gram-negative bacteria (e.g., E. coli).

Mechanism: Inhibition of bacterial cell wall synthesis or interference with DNA gyrase B.

Anti-inflammatory Activity:

Inhibits Cyclooxygenase-2 (COX-2) enzyme. The oxadiazole ring fits into the COX-2 active

site, similar to the diarylheterocycle class of NSAIDs (e.g., Celecoxib).

Anticancer Potential:

Induces apoptosis in cancer cell lines (e.g., MCF-7, HeLa) by inhibiting specific kinases

(e.g., EGFR or VEGFR-2).

Biological Screening Workflow

2-(4-Cl-Ph)-5-Me-Oxadiazole In Silico Docking
(Target: COX-2 / DNA Gyrase) In Vitro Screening

Antimicrobial Assay
(MIC Determination)

Enzyme Inhibition
(IC50 Calculation)

Lead Optimization
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Caption: Logical flow for evaluating the biological efficacy of the target compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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